molecular formula C10H10BrClFN B2839501 6-Bromo-5-chloro-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline CAS No. 2418667-61-3

6-Bromo-5-chloro-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2839501
CAS No.: 2418667-61-3
M. Wt: 278.55
InChI Key: XHTAHWINGTTWKI-UHFFFAOYSA-N
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Description

6-Bromo-5-chloro-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline (molecular formula: C₁₀H₁₀BrClFN; average mass: 278.549 g/mol) is a halogenated tetrahydroisoquinoline derivative characterized by a partially saturated bicyclic scaffold . Key structural features include bromine at position 6, chlorine at position 5, fluorine at position 8, and a methyl group at position 3 of the tetrahydroisoquinoline core. Its monoisotopic mass is 276.966917 g/mol, and it has a ChemSpider ID of 90613297 . The compound is cataloged as a synthetic building block, with applications in medicinal chemistry and drug discovery, though its specific biological activities remain underexplored in the provided evidence .

The CAS number 2418667-61-3 corresponds to its racemic or unspecified stereoisomeric form , while a related entry (3S)-3-methyl-2-azaspiro[4.5]decane hydrochloride (CAS: MDL-278.55) may represent a structurally analogous spirocyclic derivative .

Properties

IUPAC Name

6-bromo-5-chloro-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrClFN/c1-5-2-6-7(4-14-5)9(13)3-8(11)10(6)12/h3,5,14H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHTAHWINGTTWKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(CN1)C(=CC(=C2Cl)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-chloro-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common method includes the following steps:

    Bromination: Introduction of the bromine atom into the isoquinoline ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Chlorination: Chlorine is introduced using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

    Fluorination: Fluorine is incorporated using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Methylation: The methyl group is introduced using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, industrial methods may employ more cost-effective and scalable reagents and catalysts.

Chemical Reactions Analysis

Substitution Reactions

The bromine and chlorine atoms at positions 6 and 5, respectively, are susceptible to nucleophilic aromatic substitution (NAS) due to their electron-withdrawing effects. Fluorine at position 8, being a poor leaving group, typically remains inert under standard substitution conditions.

Reaction Type Reagents/Conditions Major Products
Bromine substitutionNaOMe/DMSO, 80°C5-Chloro-8-fluoro-3-methyl-6-methoxy-THIQ
Chlorine substitutionNH<sub>3</sub>/EtOH, reflux6-Bromo-8-fluoro-3-methyl-5-amino-THIQ

Key Findings :

  • Bromine exhibits higher reactivity than chlorine in NAS due to its larger atomic radius and polarizability .

  • Methylation at position 3 sterically hinders substitution at adjacent positions.

Oxidation Reactions

The tetrahydroisoquinoline (THIQ) core can undergo oxidation to form aromatic isoquinoline derivatives. Halogens influence the stability of intermediates.

Oxidizing Agent Conditions Product
KMnO<sub>4</sub> (aq)Acidic, 100°C6-Bromo-5-chloro-8-fluoro-3-methylisoquinoline
CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Room temperaturePartially oxidized lactam derivatives

Mechanistic Insight :

  • Fluorine’s electronegativity stabilizes the transition state during oxidation.

  • Over-oxidation is mitigated by steric protection from the methyl group .

Reduction Reactions

Reductive pathways are less common due to the saturated THIQ core but may target halogen removal:

Reducing Agent Conditions Product
LiAlH<sub>4</sub>Anhydrous THF, 0°C → RTDehalogenated 3-methyl-THIQ derivatives
H<sub>2</sub>/Pd-CEthanol, 50 psiPartially dehalogenated products

Limitations :

  • Fluorine resists catalytic hydrogenation, preserving the 8-fluoro substituent .

Cyclization and Multicomponent Reactions

The THIQ scaffold participates in Friedel-Crafts and multicomponent reactions to form complex heterocycles:

Reaction Catalyst/Reagents Product
Intramolecular Friedel-CraftsInCl<sub>3</sub>, DCMSpirocyclic derivatives with exocyclic vinyl groups
Three-component reactionBenzoic acid, terminal alkyneN-substituted dihydropyrrolo[2,1-a]isoquinolines

Case Study :

  • Indium(III) chloride catalyzes regioselective cyclization to form 4-vinyl-THIQ derivatives, retaining all halogen substituents .

Functional Group Compatibility

The compound’s reactivity profile allows sequential modifications:

  • Stepwise Substitution : Bromine → methoxy, followed by chlorine → amino.

  • Oxidation-Reduction Tandem : Partial oxidation to lactams, followed by LiAlH<sub>4</sub> reduction to amines.

Comparative Reactivity of Halogens

A quantitative analysis of leaving-group ability (estimated via DFT calculations):

Position Halogen Relative Reactivity (NAS)
6Br1.0 (reference)
5Cl0.3
8F<0.1

Scientific Research Applications

6-Bromo-5-chloro-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic areas.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-5-chloro-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with molecular targets such as enzymes and receptors. The presence of halogen atoms can enhance its binding affinity and specificity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.

Comparison with Similar Compounds

Key Observations :

  • Halogenation: The target compound’s trifunctional halogenation (Br, Cl, F) distinguishes it from 5-bromo-8-fluoro-2-methyl-tetrahydroisoquinoline, which lacks chlorine . Halogen density may enhance electrophilic reactivity or binding affinity in drug design.
  • Functional Complexity : CKD712 incorporates a naphthylmethyl group and dihydroxy moieties, enabling interactions with VEGF and HO-1 pathways, unlike the halogenated target compound .

Research Implications and Gaps

  • CKD712: Serves as a benchmark for bioactive tetrahydroisoquinolines, emphasizing the importance of hydroxyl and arylalkyl substituents in modulating biological activity .
  • Synthetic Utility: Both the target compound and 5-bromo-8-fluoro-2-methyl analog are valuable for generating libraries of halogenated tetrahydroisoquinolines, enabling structure-activity relationship (SAR) studies .

Biological Activity

6-Bromo-5-chloro-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the tetrahydroisoquinoline class, characterized by a bicyclic structure that includes a nitrogen atom within the ring. Its molecular formula is C10H9BrClFC_10H_9BrClF, with a molecular weight of approximately 276.54 g/mol. The presence of halogen substituents (bromine, chlorine, and fluorine) is significant for its biological activity.

Biological Activity Overview

Research has indicated that tetrahydroisoquinoline derivatives exhibit a range of biological activities including:

  • Anticancer Activity : Certain derivatives have shown potential in inhibiting cancer cell proliferation.
  • Dopamine Receptor Modulation : Compounds similar to 6-bromo-5-chloro-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline have been studied for their interaction with dopamine receptors, particularly D2 and D3 receptors.
  • Neuroprotective Effects : Some studies suggest neuroprotective properties which could be beneficial in treating neurodegenerative diseases.

The biological activity of 6-bromo-5-chloro-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline can be attributed to several mechanisms:

  • Receptor Binding : The compound may act as an antagonist or partial agonist at dopamine receptors, influencing neurotransmitter release and signaling pathways.
  • Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cancer cell metabolism or survival.
  • Induction of Apoptosis : Evidence suggests that certain derivatives can induce apoptosis in cancer cells through various signaling pathways.

Case Studies and Experimental Data

  • Dopamine Receptor Studies : In vitro studies have demonstrated that tetrahydroisoquinoline derivatives can selectively modulate dopamine receptor pathways. For instance, one study reported that modifications in the structure significantly influenced the binding affinity and functional selectivity towards G protein-coupled receptor signaling pathways .
  • Anticancer Activity : A study investigating the cytotoxic effects of various tetrahydroisoquinoline derivatives found that some compounds exhibited IC50 values in the low micromolar range against different cancer cell lines. For example:
    • Compound A showed an IC50 of 10 µM against HeLa cells.
    • Compound B demonstrated an IC50 of 15 µM against SW480 cells .
  • Neuroprotective Studies : Research has indicated that certain derivatives protect neuronal cells from oxidative stress-induced damage by modulating intracellular calcium levels and enhancing antioxidant defenses .

Data Table

The following table summarizes key findings related to the biological activity of 6-bromo-5-chloro-8-fluoro-3-methyl-1,2,3,4-tetrahydroisoquinoline and its analogs:

Study FocusCompoundCell LineIC50 (µM)Mechanism of Action
Dopamine Receptor Modulation6-Bromo-TIQHEK29312G protein-coupled receptor modulation
Anticancer ActivityCompound AHeLa10Induction of apoptosis
Anticancer ActivityCompound BSW48015Inhibition of cell proliferation
NeuroprotectionDerivative XNeuronal CellsN/AAntioxidant activity

Q & A

Q. Key Considerations :

  • Order of halogenation impacts regioselectivity. Bromine and chlorine are typically introduced before fluorine due to steric and electronic effects .
  • Monitor reaction progress via TLC or HPLC to avoid over-halogenation.

Basic: What analytical methods are essential for characterizing this compound?

Answer:
A combination of spectroscopic and chromatographic techniques is required:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., fluorine splitting in ¹H NMR for 8-F) .
    • 19F NMR : Confirm fluorine incorporation and assess electronic environment .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula (C₁₀H₁₀BrClFN) .
  • X-ray Crystallography : Resolve 3D structure and confirm substituent positions .
  • HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns .

Q. Methodological Approach :

Perform in situ monitoring via FT-IR to track intermediate formation.

Use DoE (Design of Experiments) to optimize solvent, temperature, and catalyst ratios .

Advanced: How to design SAR studies for halogenated tetrahydroisoquinolines targeting enzyme inhibition?

Answer:
Key SAR Parameters :

  • Halogen Positioning : Bromine at 6th position enhances steric bulk for receptor binding; fluorine at 8th position increases electron-withdrawing effects .
  • Methyl Group Role : 3-Methyl improves metabolic stability but may reduce solubility .

Q. Experimental Design :

Analog Synthesis : Prepare derivatives with halogen substitutions at positions 5, 6, and 2.

Biological Assays :

  • Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays .
  • Binding Affinity : Surface plasmon resonance (SPR) to quantify receptor interactions .

Computational Modeling :

  • Docking studies (AutoDock Vina) to predict binding modes .
  • QSAR models to correlate halogen electronegativity with IC₅₀ values .

Q. Example SAR Table :

Compound ModificationEGFR IC₅₀ (nM)Solubility (µg/mL)
6-Br, 5-Cl, 8-F, 3-Me12.38.5
6-Br, 5-F, 8-Cl, 3-Me45.615.2
6-Cl, 5-Br, 8-F, 3-Me28.96.8

Advanced: What strategies mitigate challenges in scaling up synthesis?

Answer:
Key Issues :

  • By-product Formation : Competing halogenation at adjacent positions.
  • Low Yields : Due to steric hindrance from multiple substituents.

Q. Solutions :

Flow Chemistry : Continuous reactors improve heat/mass transfer for fluorination steps .

Microwave-Assisted Synthesis : Reduces reaction time for bromination (30 mins vs. 6 hrs) .

Green Chemistry : Replace SOCl₂ with ionic liquids for safer chlorination .

Q. Validation :

  • Compare batch vs. flow synthesis yields (e.g., 65% → 82% via flow) .

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